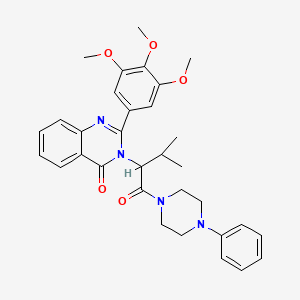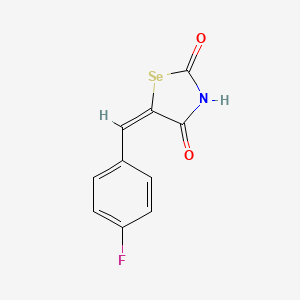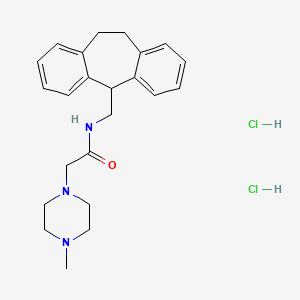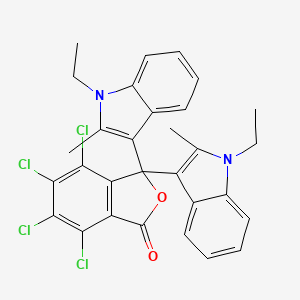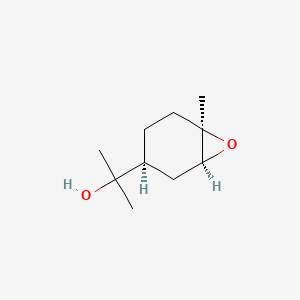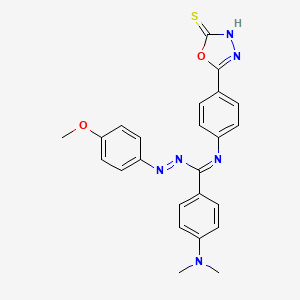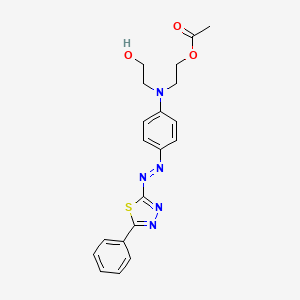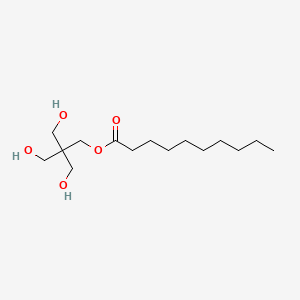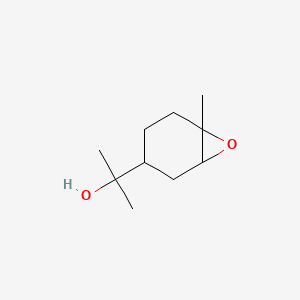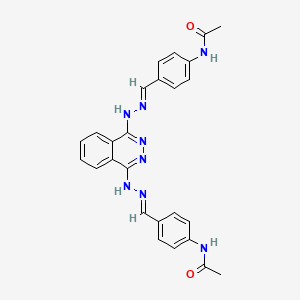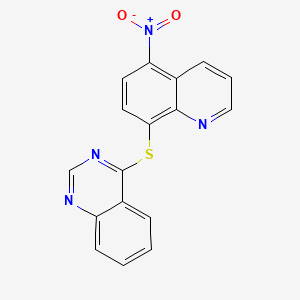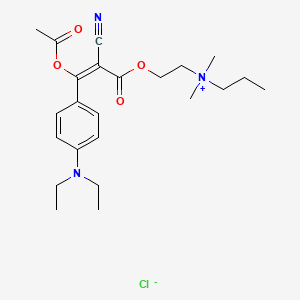
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes an acetoxy group, a cyano group, and a dimethylammonium chloride moiety. These functional groups contribute to its diverse reactivity and utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)acrylic acid. This intermediate is then reacted with 3-chloropropyl acetate and 2-(dimethylamino)ethyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems. The industrial process also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(4-(diethylamino)phenyl)acrylic acid: Shares the cyano and diethylamino groups but lacks the acetoxy and dimethylammonium chloride moieties.
Ethyl 2-cyano-3,3-diphenylacrylate: Contains a similar cyano group but differs in the rest of the structure.
Uniqueness
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93981-77-2 |
|---|---|
Formule moléculaire |
C23H34ClN3O4 |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
2-[(E)-3-acetyloxy-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-dimethyl-propylazanium;chloride |
InChI |
InChI=1S/C23H34N3O4.ClH/c1-7-14-26(5,6)15-16-29-23(28)21(17-24)22(30-18(4)27)19-10-12-20(13-11-19)25(8-2)9-3;/h10-13H,7-9,14-16H2,1-6H3;1H/q+1;/p-1/b22-21+; |
Clé InChI |
BKSQHSVKDKSMRD-QUABFQRHSA-M |
SMILES isomérique |
CCC[N+](C)(C)CCOC(=O)/C(=C(\C1=CC=C(C=C1)N(CC)CC)/OC(=O)C)/C#N.[Cl-] |
SMILES canonique |
CCC[N+](C)(C)CCOC(=O)C(=C(C1=CC=C(C=C1)N(CC)CC)OC(=O)C)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


